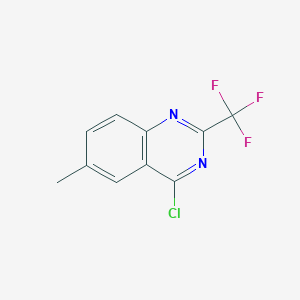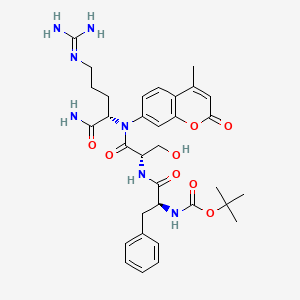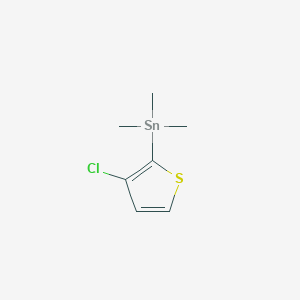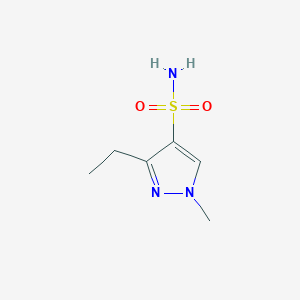
4-Cyclopropyl-7-(3-methoxyphenoxy)-2,3-dihydro-1$l^{6},2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide is a complex organic compound that belongs to the benzothiadiazine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group and a methoxyphenoxy moiety, suggests potential for various chemical and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothiadiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methoxyphenoxy Group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with an appropriate leaving group on the benzothiadiazine core.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with cellular processes such as apoptosis, cell proliferation, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.
Cyclopropyl-Containing Compounds: Molecules featuring cyclopropyl groups that influence their chemical and biological properties.
Methoxyphenoxy Derivatives: Compounds with methoxyphenoxy groups that contribute to their reactivity and interactions.
Uniqueness
The uniqueness of 2H-1,2 pound not4-Benzothiadiazine,4-cyclopropyl-3,4-dihydro-7-(3-methoxyphenoxy)-,1,1-dioxide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H18N2O4S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-cyclopropyl-7-(3-methoxyphenoxy)-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C17H18N2O4S/c1-22-13-3-2-4-14(9-13)23-15-7-8-16-17(10-15)24(20,21)18-11-19(16)12-5-6-12/h2-4,7-10,12,18H,5-6,11H2,1H3 |
Clave InChI |
CTMHATKTIDUKBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC2=CC3=C(C=C2)N(CNS3(=O)=O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol](/img/structure/B13651939.png)

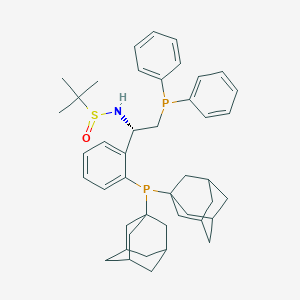


![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)
